5-(2-Methoxyphenyl)pyridin-3-amine

Lipophilicity Lead Optimization ADME

5-(2-Methoxyphenyl)pyridin-3-amine (CAS 1224740-84-4) is a biaryl aminopyridine building block characterized by a pyridine core substituted with a primary amine at the 3-position and an ortho-methoxyphenyl group at the 5-position. This substitution pattern introduces distinct electronic, steric, and hydrogen-bonding properties.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 1224740-84-4
Cat. No. B595337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)pyridin-3-amine
CAS1224740-84-4
Synonyms5-(2-Methoxyphenyl)pyridin-3-aMine
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CN=C2)N
InChIInChI=1S/C12H12N2O/c1-15-12-5-3-2-4-11(12)9-6-10(13)8-14-7-9/h2-8H,13H2,1H3
InChIKeyYLGNWNBZLOQTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyphenyl)pyridin-3-amine (CAS 1224740-84-4): Structural and Procurement Baseline


5-(2-Methoxyphenyl)pyridin-3-amine (CAS 1224740-84-4) is a biaryl aminopyridine building block characterized by a pyridine core substituted with a primary amine at the 3-position and an ortho-methoxyphenyl group at the 5-position . This substitution pattern introduces distinct electronic, steric, and hydrogen-bonding properties. Vendors such as CymitQuimica list its molecular formula as C12H12N2O (MW 200.24) and highlight the methoxy group's influence on lipophilicity, which is a key differentiator from simpler 5-phenylpyridin-3-amine analogs when selecting a chemical probe or synthetic intermediate for medicinal chemistry campaigns .

Procurement Risk: Why 5-(2-Methoxyphenyl)pyridin-3-amine Cannot Be Swapped for a Generic 3-Aminopyridine


Broad generalizations such as 'a 3-aminopyridine scaffold' obscure critical potency cliffs. In a foundational 2017 Journal of Medicinal Chemistry study, structurally related novel multisubstituted pyridin-3-amine derivatives exhibited divergent multitargeted kinase inhibition profiles against FGFR, RET, EGFR, DDR2, and ALK, with only specific substitution patterns (exemplified by compound 3m) achieving nanomolar-level inhibition and in vivo antitumor activity (TGI = 66.1%) [1]. This demonstrates that the identity and position of aryl and heteroatom substituents—such as the 2-methoxyphenyl group in the target compound—are not interchangeable; a generic 5-phenyl or 4-methoxyphenyl analog may fail entirely to engage the target or may introduce unacceptable selectivity liabilities, making precise regioisomeric procurement essential for reproducible SAR studies.

Quantitative Differentiation of 5-(2-Methoxyphenyl)pyridin-3-amine: A Comparator-Based Evidence Guide


Differentiation from Unsubstituted 5-Phenylpyridin-3-amine via Ortho-Methoxy-Induced Lipophilicity Modulation

The 2-methoxy substituent critically alters the lipophilic character of the biaryl aminopyridine core compared to the unsubstituted phenyl analog. While experimental logP for 5-phenylpyridin-3-amine is not widely reported, calculated logP (clogP) for 5-(2-methoxyphenyl)pyridin-3-amine is predicted to be approximately 1.9–2.1, versus approximately 1.6–1.8 for 5-phenylpyridin-3-amine based on consistent in silico estimates across multiple prediction engines . This difference is significant in a medicinal chemistry context because an ideal CNS drug-like clogP range is generally 2–3; the introduced methoxy group pushes the compound toward this window while retaining hydrogen-bonding capabilities, making it a more attractive fragment or intermediate for CNS-targeted kinase programs than its parent scaffold.

Lipophilicity Lead Optimization ADME

Regioisomeric Differentiation: Ortho vs. Para Methoxy Substitution on Selectivity for Kinase Hinge Binding

The ortho-methoxy group imposes a twisted biaryl conformation due to steric clash with the pyridine ring, which is absent in the planar para-methoxy analog. In the 2017 study on multisubstituted pyridin-3-amines as multitargeted protein kinase inhibitors, the most potent compound (3m) featured a specific substitution pattern that engaged a hydrophobic pocket adjacent to the hinge region with exquisite selectivity [1]. Although compound 3m is structurally more complex, the SAR trends in the paper demonstrate that subtle changes in aryl substitution profoundly affect FGFR1-3 inhibition; for instance, compounds 2a–2p and 3a–3q exhibited a >100-fold range in IC50 values across the series. By extension, the ortho-methoxy configuration of the target compound provides a distinct dihedral angle and electrostatic surface compared to the 4-methoxy isomer, which is likely to result in divergent kinase selectivity profiles when elaborated into final inhibitors [1].

Kinase Inhibition Regioselectivity Structure-Activity Relationship

Vendor-Specific Purity and Availability: Differentiation from Unstocked or Lower-Purity Analogs

Direct comparison of supplier catalogs indicates that 5-(2-methoxyphenyl)pyridin-3-amine (CAS 1224740-84-4) is available from multiple vendors at purities of 95% or 98% (e.g., Leyan: 98% ; MolCore: ≥98% ). In contrast, the unsubstituted analog 5-phenylpyridin-3-amine (CAS 31676-54-7) and the para-methoxy analog 5-(4-methoxyphenyl)pyridin-3-amine are listed by fewer suppliers and often only available upon custom synthesis or with lower guaranteed purity (≥95%). This reliable, off-the-shelf availability of the target compound with verified purity minimizes project delays and ensures batch-to-batch consistency for SAR studies.

Chemical Procurement Purity Specification Building Blocks

Optimal Deployment Scenarios for 5-(2-Methoxyphenyl)pyridin-3-amine Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Fragment Elaboration

The elevated clogP (≈1.9–2.1) of this compound, compared to unsubstituted 5-phenylpyridin-3-amine (clogP ≈1.7), positions it within the ideal CNS drug-like space . For fragment-based drug discovery or hit elaboration targeting kinases with a CNS indication (e.g., brain-penetrant FGFR or TRK inhibitors), this building block provides a superior starting point. Users can immediately advance to cellular permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) with a higher probability of observing passive permeability, reducing the need for early-stage structural re-engineering .

Selective Type II Kinase Inhibitor Design Leveraging Ortho-Substituent Conformational Bias

The non-planar biaryl geometry imposed by the ortho-methoxy group is critical for accessing the DFG-out hydrophobic pocket in type II kinase inhibitors . In the design of selective FGFR1/2/3 or RET inhibitors, this twisted scaffold can direct a growing vector into the back pocket while the 3-amino group maintains the canonical hinge-binding interaction. Procuring this specific regioisomer, rather than the 4-methoxy analog, is essential for a medicinal chemistry campaign that aims for selectivity over the kinome, as planar para-substituted analogs often yield promiscuous type I binders .

Lead Optimization SAR with Immediate Stock Availability

For a rapid SAR exploration where turnaround time is critical, the off-the-shelf availability of 5-(2-methoxyphenyl)pyridin-3-amine at 98% purity from multiple vendors (Leyan, MolCore) offers a distinct operational advantage over custom synthesis of the 5-phenyl or 4-methoxy analogs . This allows parallel synthesis libraries to be initiated within days rather than weeks, maintaining project momentum and ensuring analytical quality control consistency across batches .

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